

Strategies to reduce the risk of bronchospasm in pediatric patients receiving Rapacuronium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rapacuronium

Cat. No.: B1238877

[Get Quote](#)

Technical Support Center: Rapacuronium Case Study

A Historical and Scientific Resource for Drug Development Professionals

This document serves as a technical and historical resource concerning **Rapacuronium** (trade name: Raplon). **Rapacuronium** was a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent that was voluntarily withdrawn from the U.S. market on March 27, 2001, due to a high incidence of severe and sometimes fatal bronchospasm, particularly in pediatric patients.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals as a case study in post-marketing surveillance, adverse event mechanisms, and risk factor identification.

Frequently Asked Questions (FAQs) & Troubleshooting (Historical Context)

Q1: Why was **Rapacuronium** withdrawn from the market?

A1: **Rapacuronium** was withdrawn due to numerous post-marketing reports of severe bronchospasm, including several fatalities.[2][3] While bronchospasm was identified as an adverse event in pre-marketing clinical trials, the severity and fatal outcomes were not observed until the drug was in wider clinical use.[3]

Q2: What was the incidence of bronchospasm associated with **Rapacuronium**?

A2: During pre-marketing clinical studies, bronchospasm occurred in approximately 3.2% of patients who received **Rapacuronium**.^{[2][4]} This was higher than the incidence observed with other neuromuscular blocking agents used in the same studies.^[2] Following its market release, the estimated occurrence of this adverse event remained around 3.2%, but the severity of the reactions reported was much greater than anticipated.^{[2][3]}

Q3: What was the proposed mechanism for **Rapacuronium**-induced bronchospasm?

A3: The leading hypothesis is that **Rapacuronium**'s bronchospastic effects are due to its selective antagonism of M2 muscarinic receptors.^{[5][6]} In the airways, M2 receptors on presynaptic parasympathetic nerves act as a negative feedback loop, inhibiting further release of acetylcholine (ACh).^{[5][6]} By blocking these M2 receptors, **Rapacuronium** is thought to have caused an increased release of ACh, which then acts on unopposed M3 muscarinic receptors on airway smooth muscle, leading to potent bronchoconstriction.^[5] Studies showed that **Rapacuronium** has a significantly higher affinity for M2 receptors compared to M3 receptors at clinically relevant concentrations.^[5]

Q4: Were there specific risk factors for developing bronchospasm with **Rapacuronium** in pediatric patients?

A4: Yes. A retrospective cohort study identified two significant risk factors in pediatric patients:

- Rapid sequence induction: This was associated with a markedly increased risk.^{[7][8]}
- Prior history of reactive airways disease: Children with a history of conditions like asthma were at a higher risk.^{[7][8]} A case-control study further established that children who experienced bronchospasm during anesthesia induction were significantly more likely to have received **Rapacuronium** compared to other muscle relaxants.^{[7][8]}

Q5: What lessons can be learned from the **Rapacuronium** case for future drug development?

A5: The **Rapacuronium** case underscores several critical points for drug development:

- Limitations of Premarketing Trials: Clinical trials, while essential, may not fully predict the safety profile of a drug in a broader, more diverse patient population with various

comorbidities.[3][9]

- Importance of Post-Marketing Surveillance: Vigilant and robust post-marketing (Phase IV) surveillance is crucial for identifying rare but severe adverse events.[9]
- Understanding Mechanistic Toxicology: A thorough understanding of a drug's off-target pharmacological effects (like muscarinic receptor antagonism for a neuromuscular blocker) is vital. This knowledge can help predict potential adverse reactions.[5]
- Risk Factor Identification: For drugs with known, even if infrequent, adverse effects, identifying patient populations at higher risk is a key part of risk mitigation.

Data Presentation

Table 1: Incidence of Bronchospasm in Clinical Trials

Agent	Incidence of Bronchospasm
Rapacuronium bromide	3.2%
Succinylcholine chloride	2.1%
Rocuronium bromide	< 1%
Vecuronium bromide	< 1%
Mivacurium chloride	< 1%
(Data sourced from pre-marketing clinical studies as reported in 2001.)[2]	

Table 2: Risk Factors for Rapacuronium-Induced Bronchospasm in Pediatric Patients

Risk Factor	Relative Risk (RR)	95% Confidence Interval (CI)
Rapid Sequence Induction	17.9	2.9 - ∞
Prior History of Reactive Airways Disease	4.6	1.5 - 14.3
(Data from a retrospective cohort study.) ^[7] ^[8]		

Experimental Protocols

The following are summaries of the methodologies used in key studies investigating **Rapacuronium**-induced bronchospasm. These are not intended as protocols for new experiments but as a reference for understanding the original research.

Retrospective Cohort and Case-Control Study for Risk Factor Identification

- Objective: To identify risk factors for bronchospasm in pediatric patients receiving **Rapacuronium** and to determine if its use was more frequent in children who developed bronchospasm.^[7]
- Methodology (Retrospective Cohort Study):
 - All anesthetic records over a 5-month period where **Rapacuronium** was administered were identified and reviewed.^[7]
 - The primary outcome was the development of bronchospasm during the induction of anesthesia.
 - Patient demographics, medical history (specifically a history of reactive airway disease), and anesthetic management details (such as rapid sequence induction) were collected.
 - Statistical analysis was performed to calculate the relative risk of bronchospasm associated with potential risk factors.^[7]^[8]

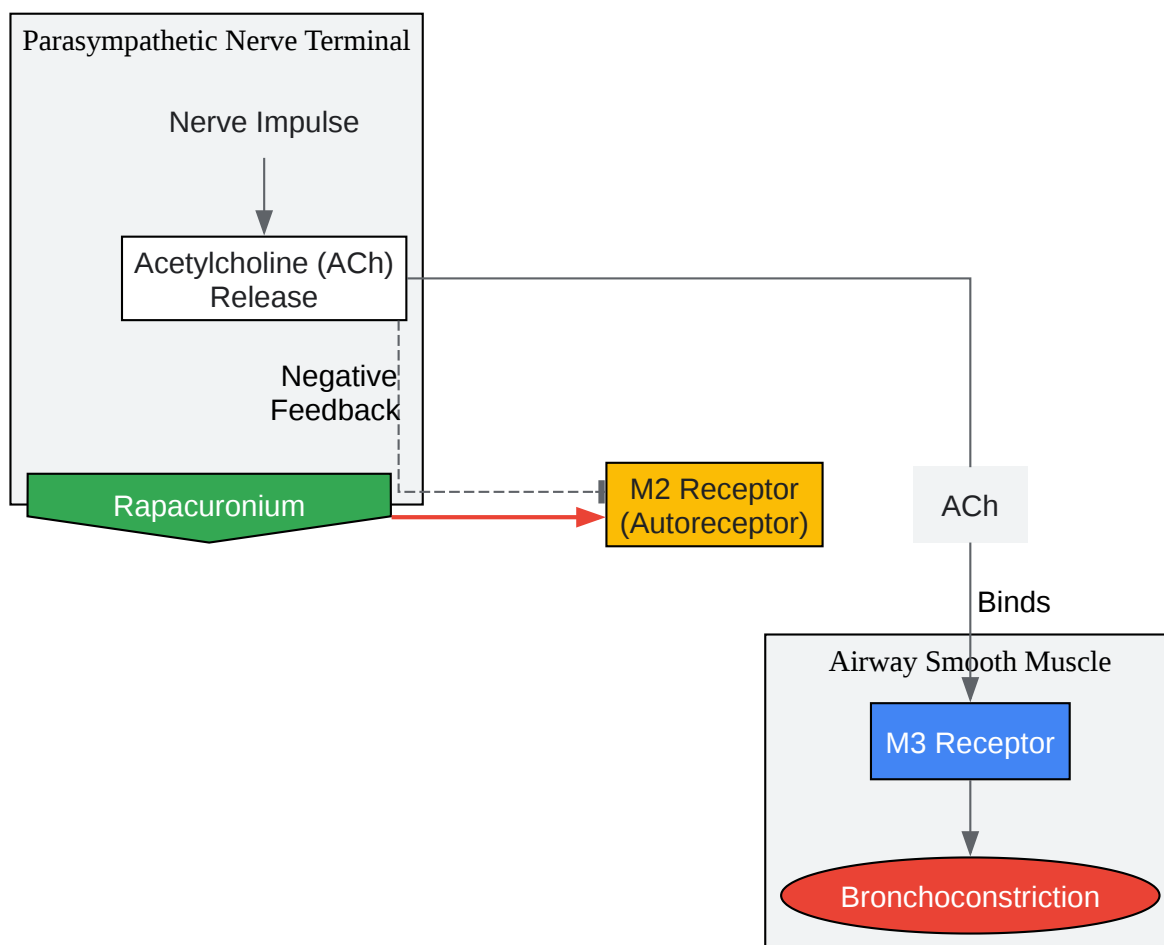
- Methodology (Case-Control Study):
 - Cases: All patients who experienced bronchospasm during anesthesia induction over the 5-month study period were identified.[\[7\]](#)
 - Controls: For each case, four control patients who did not experience bronchospasm were randomly selected.[\[7\]](#)
 - The use of **Rapacuronium** versus other muscle relaxants was compared between the case and control groups.
 - An odds ratio was calculated to determine the likelihood of having received **Rapacuronium** if a patient developed bronchospasm.[\[7\]](#)[\[8\]](#)

Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity

- Objective: To determine the binding affinity of **Rapacuronium** for M2 and M3 muscarinic receptors to elucidate the mechanism of bronchospasm.[\[5\]](#)
- Methodology Summary:
 - Receptor Source: Membranes from cells engineered to express either human M2 or M3 muscarinic receptors were used.
 - Radioligand: A radiolabeled muscarinic antagonist, such as ³H-quinuclidinyl benzilate (³H-QNB), was used at a fixed concentration.
 - Competition: The cell membranes and radioligand were incubated with varying concentrations of unlabeled **Rapacuronium**. Other neuromuscular blockers and known selective M2/M3 antagonists were used as comparators.[\[5\]](#)
 - Separation: After incubation, bound and free radioligand were separated via filtration.
 - Detection: The amount of radioactivity trapped on the filters (representing bound ligand) was quantified using scintillation counting.

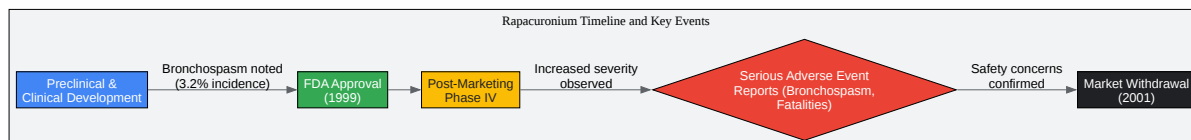
- Analysis: The data were used to calculate the 50% inhibitory concentration (IC_{50}) for **Rapacuronium**, which is the concentration that displaces 50% of the specific binding of the radioligand. This value was then used to determine the binding affinity (K_i).^[5]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Rapacuronium**-induced bronchospasm.



[Click to download full resolution via product page](#)

Caption: Logical workflow of **Rapacuronium**'s market timeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapacuronium and the risk of bronchospasm in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Another possible mechanism for bronchospasm after rapacuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose-ranging study of rapacuronium in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]

- 9. Rapacuronium preferentially antagonizes the function of M2 versus M3 muscarinic receptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strategies to reduce the risk of bronchospasm in pediatric patients receiving Rapacuronium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238877#strategies-to-reduce-the-risk-of-bronchospasm-in-pediatric-patients-receiving-rapacuronium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com